
4-(4-Fluorophenyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity . The fluorophenyl group adds unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluorobenzoylpyruvic acid methyl ester with tryptamine and an aromatic aldehyde . This reaction proceeds through a three-component condensation, followed by cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for 4-(4-Fluorophenyl)pyrrolidin-3-ol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
4-(4-Fluorophenyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The fluorophenyl group enhances binding affinity and selectivity, while the pyrrolidine ring provides structural stability .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle without the fluorophenyl group.
4-Fluorophenylpyrrolidine: Similar structure but lacks the hydroxyl group.
4-(4-Chlorophenyl)pyrrolidin-3-ol: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
4-(4-Fluorophenyl)pyrrolidin-3-ol is unique due to the presence of both the fluorophenyl group and the hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances metabolic stability and bioavailability, making it a valuable compound in drug discovery .
Biological Activity
4-(4-Fluorophenyl)pyrrolidin-3-ol is a novel compound characterized by a pyrrolidine ring with a 4-fluorophenyl group and a hydroxyl group. Its molecular formula is C_{11}H_{12}FNO, with a molecular weight of approximately 185.21 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology, where it may exhibit neuroprotective and antidepressant properties.
The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of reducing agents such as sodium borohydride. The resulting compound can exist as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological applications.
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interactions with various receptors and enzymes. The presence of the fluorine atom is believed to enhance its binding affinity and selectivity towards specific biological targets.
The mechanism of action involves:
- Binding Affinity : The fluorophenyl group increases lipophilicity and metabolic stability, enhancing interactions with biological targets.
- Hydroxyl Group Participation : The hydroxyl group can engage in hydrogen bonding, influencing the compound's biological activity.
Pharmacological Potential
Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential therapeutic effects in treating mood disorders and neurodegenerative diseases. Its structural similarities to other compounds highlight its unique properties that may lead to enhanced pharmacological profiles compared to other derivatives.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Differences |
---|---|---|
5-(4-Fluorophenyl)pyrrolidin-3-ol | C_{11}H_{12}FNO | Different substitution position on the pyrrolidine ring |
Pyrrolidine-2-one | C_{5}H_{9}NO | Lacks aromatic substitution; simpler structure |
Prolinol | C_{5}H_{11}NO | Chiral building block with different stereochemistry |
1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol | C_{11}H_{14}FNO | Contains an amino group that alters biological activity |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Neuroprotective Effects : Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting that this compound may have similar protective effects.
- Antidepressant Activity : In vivo studies have shown that derivatives of this compound can exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine pathways .
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
4-(4-fluorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)9-5-12-6-10(9)13/h1-4,9-10,12-13H,5-6H2 |
InChI Key |
QHZXMYQEGRIRPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.